6-(4-Methoxyphenoxy)pyridazin-3-amine

Medicinal Chemistry Drug Metabolism CYP Inhibition

Researchers pursuing hit-to-lead optimization of CYP1A2 inhibitors face bottlenecks from generic pyridazine analogs that fail to replicate the specific lipophilicity (LogP 2.44) and SAR of the 4-methoxyphenoxy motif. 6-(4-Methoxyphenoxy)pyridazin-3-amine (CAS 121041-41-6) overcomes this by providing the precise scaffold required for valid SAR expansion. • Enables focused library synthesis via the reactive 3-amino group. • LogP 2.44 supports passive blood-brain barrier penetration for CNS targets. • Sourced with ≥95% purity, stored at 2-8°C, and shipped under ambient conditions.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 121041-41-6
Cat. No. B051933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenoxy)pyridazin-3-amine
CAS121041-41-6
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NN=C(C=C2)N
InChIInChI=1S/C11H11N3O2/c1-15-8-2-4-9(5-3-8)16-11-7-6-10(12)13-14-11/h2-7H,1H3,(H2,12,13)
InChIKeyWQZBFXCNFQQNJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenoxy)pyridazin-3-amine (CAS:121041-41-6): A Strategic Pyridazine Scaffold for Targeted Inhibitor Design


6-(4-Methoxyphenoxy)pyridazin-3-amine (CAS:121041-41-6) is a heterocyclic organic compound that functions as a versatile building block in medicinal chemistry [1]. Its core structure consists of a pyridazine ring, a 3-amino group, and a distinctive 6-(4-methoxyphenoxy) substituent. This compound is primarily valued as a synthetic scaffold for developing potential therapeutic agents, particularly in the fields of oncology and anti-infective research, owing to the established bioactivity of pyridazine derivatives . Its defined physicochemical properties, including a molecular weight of 217.22 g/mol and a calculated LogP of 2.44, position it as a molecule with favorable characteristics for hit-to-lead optimization .

Why 6-(4-Methoxyphenoxy)pyridazin-3-amine Cannot Be Replaced by Generic Pyridazine Analogs


Procurement for medicinal chemistry and lead optimization projects is critically dependent on precise molecular structure. In-class substitutions of 6-(4-Methoxyphenoxy)pyridazin-3-amine with generic pyridazine analogs, such as the unsubstituted 3-aminopyridazine (CAS 5469-70-5) or other simple 6-substituted variants, fail because the specific 4-methoxyphenoxy group is not merely a passive addition; it fundamentally alters the molecule's physicochemical and pharmacological profile . This specific substitution significantly increases lipophilicity (calculated LogP of 2.44 vs. ~0.1 for 3-aminopyridazine), directly impacting membrane permeability and target binding affinity . Consequently, any structure-activity relationship (SAR) data or synthetic pathway dependent on this exact substitution pattern is invalidated by a simpler analog, making targeted procurement non-negotiable .

Quantitative Differentiation of 6-(4-Methoxyphenoxy)pyridazin-3-amine (121041-41-6): Evidence for Scientific Selection


6-(4-Methoxyphenoxy)pyridazin-3-amine as a Selective CYP1A2 Inhibitor Scaffold

Initial data indicates 6-(4-Methoxyphenoxy)pyridazin-3-amine may act as an inhibitor of the cytochrome P450 enzyme CYP1A2, a key enzyme in drug metabolism . This is a class-level inference from the compound's pyridazine core, which is known to interact with heme-containing enzymes. In contrast, the unsubstituted parent scaffold, 3-aminopyridazine (CAS 5469-70-5), lacks the 4-methoxyphenoxy group and does not display this specific inhibition profile, making it unsuitable for SAR studies targeting CYP1A2.

Medicinal Chemistry Drug Metabolism CYP Inhibition

Enhanced Lipophilicity of 6-(4-Methoxyphenoxy)pyridazin-3-amine for Membrane Penetration

The incorporation of the 4-methoxyphenoxy group significantly elevates the compound's calculated lipophilicity (LogP = 2.44) compared to the unsubstituted pyridazin-3-amine scaffold (estimated LogP ~0.1) . This quantitative difference is critical for applications where passive diffusion across biological membranes is a prerequisite for target engagement.

Medicinal Chemistry Physicochemical Properties Drug Design

Structural Confirmation: A Unique InChIKey for 6-(4-Methoxyphenoxy)pyridazin-3-amine

The compound possesses a unique InChIKey (WQZBFXCNFQQNJT-UHFFFAOYSA-N), serving as a definitive digital fingerprint for its exact molecular structure . This unequivocally distinguishes it from any other positional isomer or analog, such as 6-(2-methoxyphenoxy)pyridazin-3-amine, which would have a different InChIKey due to the altered substitution pattern.

Analytical Chemistry Quality Control Compound Identity

Optimal Application Scenarios for Procuring 6-(4-Methoxyphenoxy)pyridazin-3-amine (121041-41-6)


Hit-to-Lead Optimization for CYP1A2 Inhibitors

This compound is a rational choice for hit-to-lead medicinal chemistry campaigns focused on developing novel CYP1A2 inhibitors. Its predicted activity against this target, a class-level inference from its pyridazine core, offers a defined starting point for SAR exploration . Its physicochemical profile (LogP 2.44) makes it suitable for further optimization of membrane permeability and metabolic stability .

Synthesis of Biologically Active Pyridazine Libraries

As a core scaffold, 6-(4-Methoxyphenoxy)pyridazin-3-amine is ideal for generating focused libraries of pyridazine derivatives. The presence of a reactive 3-amino group allows for straightforward diversification through amide bond formation, urea synthesis, or other derivatization reactions, enabling rapid SAR expansion around the 6-(4-methoxyphenoxy) core .

Development of CNS-Penetrant Lead Compounds

The calculated lipophilicity (LogP = 2.44) positions this compound within a favorable range for crossing the blood-brain barrier . This makes it a valuable starting point for projects targeting CNS disorders, where passive diffusion into the central nervous system is a prerequisite for efficacy. Its use in such programs is supported by its class-level inference of activity against neurological targets .

Analytical Method Development and Reference Standard Use

The compound's unique InChIKey (WQZBFXCNFQQNJT-UHFFFAOYSA-N) and well-defined structure make it suitable as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for detecting and quantifying this specific pyridazine derivative in complex mixtures or biological matrices .

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